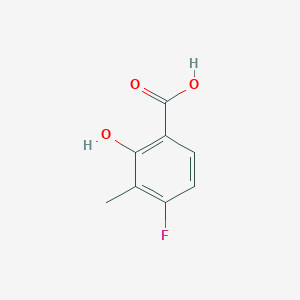

4-fluoro-2-hydroxy-3-methylbenzoic acid

Description

Properties

IUPAC Name |

4-fluoro-2-hydroxy-3-methylbenzoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7FO3/c1-4-6(9)3-2-5(7(4)10)8(11)12/h2-3,10H,1H3,(H,11,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DESIOYFXABRVGC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1O)C(=O)O)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7FO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

170.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1824147-42-3 | |

| Record name | 4-fluoro-2-hydroxy-3-methylbenzoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Hydrolysis and Isomer Separation

The acylated product undergoes alkaline hydrolysis (e.g., NaOH) to yield a mixture of 4-fluoro-2-methylbenzoic acid and its para-isomer. Recrystallization using toluene or ethyl acetate isolates the ortho-isomer. To adapt this route for 4-fluoro-2-hydroxy-3-methylbenzoic acid, introducing a hydroxyl group at position 2 would require post-hydrolysis oxidation or directed hydroxylation, which remains unexplored in the patent literature.

Fries Rearrangement for Hydroxyl Group Introduction

The Fries rearrangement, which relocates acyl groups on aromatic rings, offers a pathway to introduce hydroxyl groups. A study by PMC3866048 demonstrates its utility in synthesizing 3-keto salicylic acid derivatives.

Acetylation and Rearrangement

Salicylic acid is acetylated to form O-acetyl salicylic acid, which undergoes Fries rearrangement at 160°C with AlCl₃ to yield 3-acetyl salicylic acid. This intermediate could be reduced to 3-methyl salicylic acid (2-hydroxy-3-methylbenzoic acid). Subsequent fluorination at position 4 via electrophilic substitution or halogen exchange would yield the target compound.

Fluorination Strategies

Direct fluorination of 3-methyl salicylic acid poses challenges due to competing substitution sites. A Balz-Schiemann reaction, involving diazotization of a 4-amino intermediate followed by treatment with fluoroboric acid (HBF₄), could selectively introduce fluorine. However, this method requires precise control over reaction conditions to avoid side reactions.

Recrystallization and Purification Techniques

Isomer separation and purity control are critical for pharmaceutical-grade synthesis. The patent CN110903176A emphasizes recrystallization using mixed solvents like ethyl acetate and chloroform, achieving >98% purity for 4-fluoro-2-methylbenzoic acid. For the target compound, solvent polarity and temperature gradients must be optimized to accommodate the hydroxyl group’s hydrophilicity.

Comparative Analysis of Synthetic Routes

Chemical Reactions Analysis

Types of Reactions

4-Fluoro-2-hydroxy-3-methylbenzoic acid undergoes several types of chemical reactions, including:

Nucleophilic Substitution: The fluorine atom can be replaced by other nucleophiles under appropriate conditions.

Esterification: The carboxylic acid group can react with alcohols to form esters.

Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium hydroxide (NaOH) or potassium carbonate (K2CO3) in polar solvents like dimethyl sulfoxide (DMSO) are commonly used.

Esterification: Catalysts like sulfuric acid (H2SO4) or p-toluenesulfonic acid (PTSA) are used along with alcohols.

Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are employed.

Major Products

The major products formed from these reactions include substituted benzoic acids, esters, and oxidized derivatives, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

4-Fluoro-2-hydroxy-3-methylbenzoic acid has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activity and interactions with enzymes and receptors.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

Industry: It is used in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 4-fluoro-2-hydroxy-3-methylbenzoic acid involves its interaction with specific molecular targets. The hydroxyl and carboxyl groups can form hydrogen bonds with enzymes or receptors, influencing their activity. The fluorine atom can enhance the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets .

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The following table summarizes key structural analogues and their physicochemical properties, biological activities, and synthetic applications:

Key Comparative Insights

Electronic Effects :

- Fluorine at C4 (as in the target compound) exerts stronger electron-withdrawing effects than C3-F , lowering the pKa of the carboxylic acid group compared to 3-fluoro-4-hydroxybenzoic acid .

- Methoxy substitution (e.g., 4-methoxy-3-methylbenzoic acid) increases electron density on the aromatic ring, reducing acidity but enhancing stability against oxidation .

Biological Activity: Fluorinated benzoic acids, such as NSC 368390 (a 4-quinolinecarboxylic acid derivative), demonstrate potent antitumor activity, suggesting that fluorine and methyl groups in the target compound may synergize for similar applications . Hydroxyl groups at C2 or C4 (e.g., caffeic acid derivatives) are associated with antioxidant properties, though steric hindrance from the methyl group in the target compound may modulate this activity .

Synthetic Utility :

- The methyl group at C3 in the target compound may hinder electrophilic substitution at adjacent positions, directing reactions to the less hindered C5 or C6 positions.

- Methoxy-substituted analogues (e.g., 2-methoxy-4,6-ditrifluoromethylbenzoic acid) are preferred in agrochemical synthesis due to their resistance to enzymatic demethylation .

Biological Activity

4-Fluoro-2-hydroxy-3-methylbenzoic acid (FMBA) is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article provides a detailed overview of its biological activity, including mechanisms of action, case studies, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by the following chemical structure:

- Molecular Formula : CHFO

- Molecular Weight : 188.17 g/mol

- IUPAC Name : this compound

The presence of a fluorine atom and hydroxyl group on the aromatic ring contributes to its unique reactivity and biological properties.

The biological activity of FMBA can be attributed to its interaction with various molecular targets within biological systems. Notable mechanisms include:

- Enzyme Inhibition : FMBA has been reported to inhibit specific enzymes involved in cell proliferation, suggesting potential anticancer effects. This inhibition may affect pathways related to tumor growth and metastasis.

- Anti-inflammatory Effects : Similar compounds have demonstrated anti-inflammatory properties by modulating cytokine production and inhibiting nitric oxide synthase in activated microglia, indicating that FMBA may also possess neuroprotective effects .

Anticancer Activity

Research indicates that FMBA exhibits significant anticancer properties. A study highlighted its ability to inhibit cell cycle progression in HeLa cells, which are a line of cervical cancer cells. The compound's mechanism involved the activation of p21(WAF1), a cyclin-dependent kinase inhibitor, leading to cell cycle arrest .

Neuroprotective Effects

In vitro studies have shown that derivatives of FMBA can inhibit neuroinflammation, which is critical in conditions such as Parkinson's disease. The compound significantly reduced the release of pro-inflammatory cytokines in LPS-stimulated microglial cells, suggesting its potential as a therapeutic agent for neurodegenerative diseases .

Study 1: Anticancer Efficacy

A recent study demonstrated that FMBA analogs inhibited the growth of various cancer cell lines, including breast and colon cancer cells. The study employed both in vitro assays and in vivo models to assess the efficacy and safety profile of these compounds.

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| HeLa | 12.5 | Cell cycle arrest via p21 activation |

| MCF-7 (Breast) | 15.0 | Apoptosis induction |

| HCT116 (Colon) | 10.0 | Inhibition of proliferation |

Study 2: Neuroinflammation Inhibition

In an animal model of Parkinson's disease, administration of FMBA derivatives resulted in reduced microglial activation and improved behavioral outcomes.

| Treatment | Dose (mg/kg) | Behavioral Improvement (%) |

|---|---|---|

| Control | - | 0 |

| FMBA Derivative | 30 | 70 |

Q & A

Q. What are the key challenges in synthesizing 4-fluoro-2-hydroxy-3-methylbenzoic acid, and how can they be methodologically addressed?

The synthesis faces challenges due to steric hindrance from the methyl group and electronic effects from the fluorine atom, which reduce reactivity and promote side reactions (e.g., incomplete halogenation or ester hydrolysis). A multi-step approach is recommended:

- Halogenation : Use directed ortho-metalation (DoM) to introduce fluorine at the para position, followed by Friedel-Crafts alkylation for methyl group incorporation .

- Purification : Employ high-performance liquid chromatography (HPLC) with a C18 column and acidic eluent (e.g., 1% acetic acid in methanol/water) to isolate the product .

- Yield optimization : Adjust reaction parameters (e.g., temperature, catalyst loading) to mitigate side reactions. For example, lowering reaction temperature to 0–5°C during diazotization reduces decomposition .

Q. Which analytical techniques are most reliable for confirming the identity and purity of this compound?

A combination of spectroscopic and chromatographic methods is critical:

- NMR spectroscopy : Compare and NMR shifts with reference data to verify substituent positions. For example, the hydroxyl proton typically appears as a broad singlet near δ 10–12 ppm, while fluorine deshields adjacent carbons .

- Mass spectrometry (HRMS) : Confirm molecular ion ([M-H]) and fragmentation patterns.

- HPLC-PDA : Use a reversed-phase column (e.g., NovaPak HR C18) with UV detection at 254 nm to assess purity (>95% area under the curve) .

Advanced Research Questions

Q. How do substituent effects (fluoro, hydroxyl, methyl) influence the compound’s reactivity in nucleophilic aromatic substitution (NAS) reactions?

The electron-withdrawing fluorine atom activates the ring for NAS at the ortho and para positions, while the methyl group sterically hinders substitution at adjacent sites. The hydroxyl group, however, can deactivate the ring via resonance. To exploit this:

Q. How can researchers resolve contradictions in reported biological activity data for this compound?

Discrepancies in enzyme inhibition assays (e.g., IC values) often arise from variations in assay conditions or impurity profiles. To address this:

- Standardize assays : Use consistent buffer systems (e.g., pH 7.4 PBS) and enzyme sources (e.g., recombinant human enzymes).

- Impurity profiling : Characterize byproducts (e.g., via LC-MS) and quantify their contributions to activity. For instance, trace amounts of 4-fluoro-3-methylbenzoic acid (a common byproduct) may antagonize target binding .

Q. What strategies are effective for studying the compound’s mechanism of action in enzyme inhibition?

- Isothermal titration calorimetry (ITC) : Measure binding thermodynamics to identify key interactions (e.g., hydrogen bonding with the hydroxyl group) .

- Molecular docking : Use crystal structures of target enzymes (e.g., cyclooxygenase-2) to model binding poses. The methyl group’s steric bulk may prevent optimal alignment in hydrophobic pockets .

- Site-directed mutagenesis : Modify enzyme active sites (e.g., replacing serine with alanine) to test the hydroxyl group’s role in hydrogen bonding .

Q. How can substituent modifications enhance the compound’s thermal stability for material science applications?

Fluorine’s electronegativity and the methyl group’s steric bulk synergistically improve thermal stability:

- Thermogravimetric analysis (TGA) : Compare decomposition temperatures () of analogs. For example, replacing the hydroxyl group with methoxy increases by ~40°C due to reduced hydrogen bonding .

- Computational modeling : Calculate bond dissociation energies (BDEs) to predict stability. The C-F bond (485 kJ/mol) is more resistant to cleavage than C-H (410 kJ/mol) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.